Daphnodorin B

概要

説明

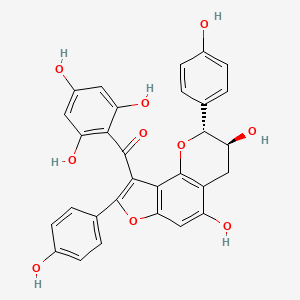

Daphnodorin B is a biflavonoid compound isolated from the roots and bark of plants belonging to the genus Daphne, particularly Daphne odora and Daphne giraldii . This compound is known for its unique structural features and significant biological activities, including antioxidative, antifungal, and insecticidal properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Daphnodorin B involves a multi-step reaction process. Key steps include:

N-ethyl-N,N-diisopropylamine in dichloromethane: under an inert atmosphere at 0°C for 1 hour.

Potassium carbonate in acetone: at 80°C for 10 hours.

Hydrogen chloride in water and methanol: at 30°C for 12 hours.

Sodium hydride in N,N-dimethyl-formamide: at 0°C for 0.17 hours.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources using high-speed counter-current chromatography (HSCCC). The process includes:

- Extraction with a mixture of ethanol and ethyl acetate.

- Purification using a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water .

化学反応の分析

Types of Reactions: Daphnodorin B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

科学的研究の応用

Chemistry

Model Compound for Biflavonoid Studies

Daphnodorin B serves as a model compound for studying the synthesis and reactions of biflavonoids. Its unique structural features, such as multiple hydroxyl groups, enhance its reactivity and biological activity, making it an ideal candidate for chemical investigations into biflavonoid properties and synthesis pathways.

Biology

Antioxidative Properties

Research indicates that this compound exhibits potent antioxidative activity. It scavenges free radicals and mitigates oxidative stress by donating hydrogen atoms or electrons. This mechanism is crucial for protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase. This anti-inflammatory activity suggests potential therapeutic roles in treating inflammatory diseases.

Medicine

Anticancer Activity

this compound has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that it modulates signaling pathways involved in cell cycle regulation, making it a promising candidate for cancer therapy .

Antiviral Properties

In vitro studies have revealed that this compound exhibits moderate activity against HIV-1. It inhibits early events in viral replication, such as the adsorption of virions to host cells. The effective concentration required for significant antiviral activity is notably lower than that of many conventional antiviral agents .

Antifungal and Antimicrobial Activities

The compound also displays antifungal properties, particularly against pathogens like Pyricularia oryzae. In laboratory settings, it induced morphological changes in fungal mycelia and showed inhibitory effects on microtubule polymerization, indicating its potential use as an antifungal agent .

Industry

Natural Antioxidants and Preservatives

this compound is being explored for its applications in developing natural antioxidants and preservatives. Its antioxidative properties make it suitable for incorporation into food products to enhance shelf life and maintain quality by preventing oxidative degradation.

Comparative Analysis with Related Compounds

| Compound | Activity Type | EC50/IC50 Values |

|---|---|---|

| Daphnodorin A | Antioxidative, Anti-inflammatory | Not specified |

| Daphnodorin C | Antifungal | IC50: 142 µM |

| Daphnogirin A/B | Antioxidative | Not specified |

| This compound | Antioxidative, Anticancer, Antiviral | EC50: 1.8 µg/mL (HIV-1) |

Case Studies

- Antiviral Study : A study published in PubMed assessed the effectiveness of this compound against HIV-1 replication in MT-4 cells. The results indicated that at concentrations of 1.8 µg/mL, this compound significantly inhibited HIV-induced cytolysis without inducing cytotoxicity .

- Antifungal Activity : Research demonstrated that this compound induced morphological deformation in P. oryzae mycelia at concentrations around 73.7 µM, highlighting its potential as an antifungal agent in agricultural applications .

- Cancer Research : In vitro studies have shown that this compound can inhibit tumor growth by selectively targeting tumor cell proliferation while preserving the viability of host immunocytes. This dual action suggests its utility in cancer treatment protocols .

作用機序

The mechanism of action of Daphnodorin B involves its interaction with various molecular targets and pathways:

Antioxidative Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation

類似化合物との比較

Daphnodorin A: Another biflavonoid from the same genus with similar antioxidative and anti-inflammatory properties.

Daphnodorin C: Known for its antifungal and insecticidal activities.

Daphnogirin A and B: Biflavonoids with significant antioxidative activity .

Uniqueness of Daphnodorin B: this compound stands out due to its potent antioxidative and anti-inflammatory activities, making it a promising candidate for therapeutic applications. Its unique structural features, such as the presence of multiple hydroxyl groups, contribute to its high reactivity and biological activity .

生物活性

Daphnodorin B is a biflavonoid compound primarily isolated from the roots of Daphne genkwa, a plant known for its traditional medicinal uses. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of flavonoids, characterized by its unique structural features which contribute to its biological activities. The compound exhibits a complex arrangement of functional groups that enhance its interaction with biological targets.

Antitumor Activity

This compound has demonstrated significant antitumor properties. Research indicates that it inhibits tumor growth and metastasis, primarily by protecting host immunocyte viability. A study conducted by Zhang et al. (2020) showed that this compound not only reduced tumor size but also enhanced the immune response against cancer cells, suggesting a dual mechanism involving direct cytotoxic effects on tumor cells and immunomodulatory properties .

Table 1: Antitumor Effects of this compound

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Zhang et al. (2020) | Hep-G2 (liver cancer) | 13.33 | Immunocyte protection |

| Zhang et al. (2020) | MDA-MB-231 (breast cancer) | 18.67 | Cytotoxicity |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB and MAPK signaling in various cell models. In vitro studies demonstrated that this compound significantly reduced inflammation markers in human lung epithelial cells stimulated with PMA (phorbol myristate acetate) .

Table 2: Anti-inflammatory Effects of this compound

| Concentration (µg/mL) | Inflammatory Marker Suppression (%) |

|---|---|

| 25 | 53 |

| 50 | 75 |

| 100 | 92 |

The mechanisms through which this compound exerts its biological activities include:

- Inhibition of Cancer Cell Proliferation : By inducing apoptosis and cell cycle arrest in cancer cells.

- Modulation of Immune Response : Enhancing the viability and functionality of immune cells, thereby improving the host's defense against tumors.

- Suppression of Inflammatory Pathways : Reducing the activation of NF-κB and inhibiting MAPK pathways, leading to decreased production of inflammatory mediators.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Zhang et al. (2020) investigated the antitumor effects on Hep-G2 and MDA-MB-231 cell lines, revealing significant cytotoxicity and immune modulation.

- Kumar et al. (2019) explored its anti-inflammatory effects in a COPD model, demonstrating reductions in mucus secretion and inflammatory cell recruitment .

- Lee et al. (2021) focused on the compound's impact on arachidonic acid metabolism in rabbit platelets, suggesting potential cardiovascular benefits .

特性

IUPAC Name |

[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNFGJOTOPTIDE-RBISFHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241941 | |

| Record name | Daphnodorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95733-02-1 | |

| Record name | Daphnodorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnodorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。